2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile
Description
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile is a bicyclic heterocyclic compound featuring a quinazoline core substituted with two oxo groups at positions 2 and 4 and a nitrile group at position 6. Its molecular formula is C₁₀H₆N₃O₂, with a molecular weight of 200.17 g/mol. The compound’s structural uniqueness lies in the juxtaposition of electron-withdrawing groups (nitrile and oxo) and the aromatic quinazoline system, which influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2,4-dioxo-1H-quinazoline-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)11-9(14)12-8(6)13/h1-3H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYSVPWYMQUTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745418 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864292-20-6 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-aminobenzonitrile with carbon dioxide under atmospheric pressure in the presence of a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide (DMSO) . This method is environmentally benign and offers 100% atom efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Scientific Research Applications
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with several quinazoline and pyrimidine derivatives. Below is a comparative analysis based on substituent positions, functional groups, and reported activities:
Table 1: Structural and Functional Comparison
Key Observations:
Position of Nitrile Group : The 7-carbonitrile in the target compound distinguishes it from analogs like 4-oxo-3,4-dihydroquinazoline-6-carbonitrile (C6 nitrile). This positional variance may alter electronic effects and steric interactions in biological targets.
Core Heterocycle: Pyrimidine (e.g., pyrano[2,3-d]pyrimidine in ) and thiazole derivatives (e.g., ) exhibit distinct π-stacking and solubility profiles due to differences in aromaticity and substituent electronegativity.
Physicochemical Properties
- Solubility : The nitrile and oxo groups render the compound polar but less water-soluble than carboxylic acid analogs (e.g., 202197-73-7).
- Crystallinity : Analogous nitrile-containing compounds (e.g., 1,3-thiazole-4-carbonitrile) exhibit strong intermolecular interactions (C–H⋯N bonds, π–π stacking) , suggesting similar crystalline behavior.
Biological Activity
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile (CAS No. 864292-20-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is CHNO, and it has a molecular weight of 187.15 g/mol. This compound belongs to the quinazoline family, which has been extensively studied for various pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives. Research indicates that these compounds exhibit moderate to good inhibitory effects on various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests demonstrated that certain derivatives of quinazoline showed selective inhibition against epidermal growth factor receptor (EGFR) pathways, which are crucial in many cancers .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth by targeting specific molecular pathways.
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by this compound. Preliminary studies suggest that this compound has shown effectiveness against various bacterial strains.
- Inhibition Zones : Tests have indicated significant inhibition zones in agar diffusion methods against pathogens like Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Research has also pointed towards potential neuroprotective effects of this compound. Some studies suggest that it may help in reducing oxidative stress in neuronal cells.
Structure and Properties
The structural characteristics of this compound contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 187.15 g/mol |
| CAS Number | 864292-20-6 |
| LogP | 1.25 |
| Polar Surface Area | 82 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of a series of substituted quinazolines including 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives. The results indicated that these compounds displayed significant cytotoxicity against several cancer cell lines with an IC50 value range from 10 to 30 µM .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against common bacterial strains. The results showed that at concentrations as low as 50 µg/mL, the compound inhibited bacterial growth significantly compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
